1-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one
Description
The compound 1-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one is a hybrid molecule featuring:
- A 1,2,4-triazole-thioether bridge, enhancing structural rigidity and enabling hydrogen bonding.
- A furan-2-yl substituent on the triazole ring, introducing aromaticity and electron-rich characteristics.
This scaffold is associated with diverse pharmacological activities, including antimicrobial and antifungal properties, as observed in structurally related compounds .
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S/c15-10-5-3-9(4-6-10)11(19)8-21-14-16-13(17-18-14)12-2-1-7-20-12/h1-7H,8H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUJGOWWFRBILM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NN2)SCC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one is a triazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological effects, supported by relevant case studies and research findings.
Basic Information
- IUPAC Name: this compound
- Molecular Formula: C16H14ClN3O2S
- Molecular Weight: 345.81 g/mol
Structural Features
The structure of this compound features a chlorophenyl group and a furan moiety linked through a triazole ring, which may contribute to its diverse biological activities.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. In a study evaluating various triazole compounds, it was found that certain derivatives showed IC50 values in the low micromolar range against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | HCT-116 | 6.2 |
| 2 | T47D | 27.3 |
The presence of electron-withdrawing groups, such as the chlorophenyl moiety in our compound of interest, enhances the anticancer activity by increasing the lipophilicity and cellular uptake of the drug .
Antimicrobial Activity
The antimicrobial potential of triazole derivatives has been widely studied. A recent investigation into similar compounds demonstrated notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial activity of selected compounds:
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | Staphylococcus aureus | 12 µg/mL |
| B | Escherichia coli | 15 µg/mL |
| C | Pseudomonas aeruginosa | 20 µg/mL |
These results suggest that the triazole scaffold contributes significantly to the antimicrobial efficacy .
The mechanism underlying the biological activities of triazole derivatives often involves:
- Inhibition of Enzymatic Pathways: Triazoles can inhibit key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis: Certain derivatives have been shown to trigger apoptotic pathways in cancer cells.
For instance, molecular docking studies have indicated that these compounds interact with specific targets such as Bcl-2 proteins, which are crucial in regulating apoptosis .
Study 1: Anticancer Efficacy
In a controlled study involving various triazole compounds, one derivative exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted that structural modifications led to enhanced activity, emphasizing the importance of substituent positioning on the phenyl ring .
Study 2: Antimicrobial Assessment
An evaluation of synthesized triazole derivatives revealed potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study concluded that modifications to the thiazole ring could improve efficacy against resistant strains .
Scientific Research Applications
Biological Activities
Triazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial properties : Many triazole compounds have shown effectiveness against various bacterial and fungal strains.
- Anticancer activity : Research indicates that triazole derivatives can inhibit cancer cell proliferation and induce apoptosis in certain cancer types.
- Anti-inflammatory effects : Some studies suggest that these compounds may reduce inflammation through various biochemical pathways.
Antimicrobial Agents
Triazole derivatives have been extensively studied for their potential as antimicrobial agents. The unique structure of 1-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one may enhance its efficacy against resistant strains of bacteria and fungi.
Anticancer Drugs
Research has indicated that compounds similar to this triazole derivative can inhibit tumor growth in vitro and in vivo. The mechanism often involves the modulation of cell signaling pathways associated with cancer progression.
Anti-inflammatory Drugs
The compound's ability to modulate inflammatory responses makes it a candidate for developing new anti-inflammatory medications. Studies focusing on its effects on cytokine production could provide insights into its therapeutic potential.
Case Studies and Research Findings
Several studies have documented the biological activities and synthesis of triazole derivatives similar to this compound:
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table compares key physicochemical parameters and structural features:
*Estimated based on analogs.
Key Observations:
- Electron-Donating vs.
- Bulkier Substituents: Compounds with piperidine-quinazoline () or anilinomethyl () groups exhibit higher molecular weights, which may reduce bioavailability but improve target specificity .
- Furan vs.
Antifungal and Antimicrobial Activity:
- Benzimidazole Derivatives () : Compounds like 5v showed superior antimicrobial activity due to the benzimidazole ring’s ability to intercalate into microbial DNA .
- Furan-Containing Analogs () : The furan group may enhance membrane permeability, though specific activity data for the target compound requires further validation .
Cytotoxicity and Selectivity:
- Quinazoline Derivatives: Higher selectivity indices (e.g., 5j in ) correlate with reduced off-target effects compared to non-heterocyclic analogs .
- Chlorophenyl vs. Fluorophenyl : Chlorine’s hydrophobicity improves logP (e.g., 3.95 in ), favoring blood-brain barrier penetration, while fluorine enhances metabolic stability .
Q & A
Basic: What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves multi-step condensation reactions. For example:
- Step 1: Formation of the chlorophenyl ethanone core via Friedel-Crafts acylation, using ZnCl₂ as a catalyst in glacial acetic acid (as demonstrated for analogous chlorophenyl compounds in ).
- Step 2: Introduction of the triazole-thioether moiety by reacting the core with 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol improves purity. Yields can vary (9–28% in similar triazole syntheses), requiring optimization of reaction time and stoichiometry .
Basic: How is the compound structurally characterized, and what analytical techniques are critical?
Methodological Answer:
- X-ray Crystallography: Single-crystal X-ray diffraction (SC-XRD) resolves the 3D structure. Use SHELXL for refinement (e.g., R factor < 0.05) and ORTEP-III for visualization . For example, reports a related chlorophenyl-fluorophenyl ethanone structure with a mean C–C bond deviation of 0.005 Å.
- Spectroscopy:
Advanced: How can structure-activity relationships (SAR) guide the optimization of biological activity?
Methodological Answer:
- Key Substituents:
- Modification Strategies:
Advanced: What computational tools predict toxicity, and how reliable are they compared to experimental data?
Methodological Answer:
- Tools:
- Validation:
Advanced: How should researchers address contradictions in synthetic yield or biological activity data?
Methodological Answer:
- Yield Variability:
- Biological Data Discrepancies:
Advanced: What challenges arise in crystallographic refinement, and how are they resolved?
Methodological Answer:
- Common Issues:
- Twinned Data: Use SHELXL’s TWIN command to refine overlapping reflections (e.g., notes SHELXL’s utility for high-resolution or twinned macromolecular data).
- Disorder: Apply PART instructions to model disordered solvent or substituents. For example, resolved disorder in a triazole ring using restraints on atomic displacement parameters .
Advanced: How can in silico modeling guide the design of derivatives with improved pharmacokinetics?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
